(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate
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Overview
Description
SF1126 is a vascular-targeted pan-phosphoinositide 3-kinase inhibitor prodrug. It is designed to exhibit antitumor and antiangiogenic activity by inhibiting the phosphoinositide 3-kinase pathway, which is frequently aberrant in human cancers . SF1126 is a conjugate of LY294002, a known phosphoinositide 3-kinase inhibitor, with an RGDS peptide that targets integrins within the tumor compartment .
Preparation Methods
The synthesis of SF1126 involves the conjugation of LY294002 with an RGDS peptide. The preparation of SF1126 and its control compound SF1326 has been described in various studies . The synthetic route typically involves the following steps:
Chemical Reactions Analysis
SF1126 undergoes various chemical reactions, primarily involving its active moiety LY294002. Some of the key reactions include:
Inhibition of Phosphoinositide 3-Kinase: SF1126 inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin.
Antitumor Activity: SF1126 exhibits antitumor activity by inhibiting the phosphorylation of AKT, a downstream target of phosphoinositide 3-kinase.
Antiangiogenic Activity: SF1126 also inhibits angiogenesis by targeting integrins and reducing the stabilization of hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha.
Scientific Research Applications
Cancer Therapy: SF1126 has shown promising results in preclinical and clinical studies for the treatment of various cancers, including hepatocellular carcinoma, multiple myeloma, and renal cell carcinoma
Combination Therapy: SF1126 has been studied in combination with other anticancer agents, such as sorafenib and bortezomib, to enhance its antitumor activity
Neuroblastoma: SF1126 is being evaluated in clinical trials for the treatment of relapsed or refractory neuroblastoma.
Mechanism of Action
SF1126 exerts its effects by inhibiting the phosphoinositide 3-kinase pathway. The compound selectively inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin . This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis .
Comparison with Similar Compounds
SF1126 is unique compared to other phosphoinositide 3-kinase inhibitors due to its conjugation with an RGDS peptide, which targets integrins within the tumor compartment . This targeting enhances the delivery of the active compound to the tumor vasculature and tumor, resulting in increased antitumor activity . Similar compounds include:
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJBEMPMKWDCO-KCHLEUMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N8O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects. |
Source
|
Record name | SF1126 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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